[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate
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Overview
Description
Poly(G,I).poly© is a synthetic analog of double-stranded RNA, composed of polyguanylic acid (poly(G)) and polyinosinic acid (poly(I)) paired with polycytidylic acid (poly©). This compound is known for its ability to mimic viral RNA, making it a valuable tool in immunological research and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Poly(G,I).poly© is synthesized through the polymerization of guanylic acid and inosinic acid to form poly(G) and poly(I), respectively. These polymers are then hybridized with polycytidylic acid (poly©) to form the double-stranded structure. The synthesis involves the use of polyribonucleotide nucleotidyltransferase (PNPase) to achieve the desired nucleotide lengths .
Industrial Production Methods
In industrial settings, the production of Poly(G,I).poly© involves large-scale enzymatic synthesis followed by purification processes to ensure the absence of contaminants such as endotoxins. The product is typically lyophilized for stability and ease of storage .
Chemical Reactions Analysis
Types of Reactions
Poly(G,I).poly© primarily undergoes polymerization reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its stable double-stranded RNA structure .
Common Reagents and Conditions
The synthesis of Poly(G,I).poly© involves reagents such as polyribonucleotide nucleotidyltransferase and physiological water (NaCl 0.9%). The reaction conditions are carefully controlled to maintain the integrity of the double-stranded RNA structure .
Major Products Formed
The major product formed from the synthesis of Poly(G,I).poly© is the double-stranded RNA analog itself, which is used in various research and therapeutic applications .
Scientific Research Applications
Poly(G,I).poly© has a wide range of applications in scientific research:
Immunology: It is used as an immunostimulant to mimic viral infections and study immune responses.
Cancer Research: Poly(G,I).poly© has been shown to inhibit the growth of tumor cells and induce apoptosis in malignant cells.
Vaccine Development: It is used as an adjuvant in vaccine formulations to enhance immune responses.
Gene Therapy: Poly(G,I).poly© is used to activate dendritic cells for the induction of antigen-specific T cells in cancer immunotherapy trials.
Mechanism of Action
Poly(G,I).poly© exerts its effects by interacting with toll-like receptor 3 (TLR3) on the endosomal membrane of immune cells such as B-cells, macrophages, and dendritic cells. This interaction leads to the activation of transcription factors such as interferon regulatory factor 3 (IRF3) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), resulting in the production of type I interferons and other cytokines . Additionally, Poly(G,I).poly© can bind to cytoplasmic receptors such as melanoma differentiation-associated protein 5 (MDA-5) and retinoic acid-inducible gene I (RIG-I), further amplifying the immune response .
Comparison with Similar Compounds
Poly(G,I).poly© is similar to other synthetic double-stranded RNA analogs such as polyinosinic:polycytidylic acid (poly(I:C)) and its derivatives like poly-ICLC. These compounds share the ability to mimic viral RNA and activate immune responses through TLR3, MDA-5, and RIG-I pathways . Poly(G,I).poly© is unique in its specific composition of polyguanylic acid and polyinosinic acid paired with polycytidylic acid, which may confer distinct immunological properties and applications .
List of Similar Compounds
- Polyinosinic:polycytidylic acid (poly(I:C))
- Poly-ICLC (a stabilized form of poly(I:C))
- Polyadenylic:polyuridylic acid (poly(A:U))
Poly(G,I).poly© stands out due to its unique composition and the specific immune pathways it activates, making it a valuable tool in both research and therapeutic contexts.
Properties
CAS No. |
34607-23-3 |
---|---|
Molecular Formula |
C29H41N12O24P3 |
Molecular Weight |
1034.6 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H14N5O8P.C10H13N4O8P.C9H14N3O8P/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18)/t3-,5-,6-,9-;4-,6-,7-,10-;4-,6-,7-,8-/m111/s1 |
InChI Key |
UJAUQOZBUOUCDO-WOKDYRKUSA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O.C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O.C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N=C(NC2=O)N |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O.C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O.C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)N=C(NC2=O)N |
Origin of Product |
United States |
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